Einecs 246-889-0

CR-39 Optical Polymer Synthesis Yield

Diethylene Glycol Bis(chloroformate) (DECF), also known as Oxydiethylene bis(chloroformate), is a bifunctional chloroformate ester characterized by its central diethylene glycol ether bridge terminated by two highly electrophilic chloroformate groups. Its primary industrial and research significance lies in its role as a key monomer in the synthesis of specialized polycarbonates, polyurethanes, and notably, the optical thermoset CR-39 (Columbia Resin #39), where it directly impacts the polymer's optical properties.

Molecular Formula C10H12Br4N6O4
Molecular Weight 599.86 g/mol
CAS No. 25357-78-2
Cat. No. B15179365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 246-889-0
CAS25357-78-2
Molecular FormulaC10H12Br4N6O4
Molecular Weight599.86 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C(=N)(N)N.C(=N)(N)N
InChIInChI=1S/C8H2Br4O4.2CH5N3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*2-1(3)4/h(H,13,14)(H,15,16);2*(H5,2,3,4)
InChIKeyRAGWOEVGLUEKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylene Glycol Bis(chloroformate) (CAS 106-75-2): A Critical Monomer for Optical Polymers and High-Performance Synthesis


Diethylene Glycol Bis(chloroformate) (DECF), also known as Oxydiethylene bis(chloroformate), is a bifunctional chloroformate ester characterized by its central diethylene glycol ether bridge terminated by two highly electrophilic chloroformate groups [1]. Its primary industrial and research significance lies in its role as a key monomer in the synthesis of specialized polycarbonates, polyurethanes, and notably, the optical thermoset CR-39 (Columbia Resin #39), where it directly impacts the polymer's optical properties [2]. Unlike its shorter-chain analog, ethylene glycol bis(chloroformate), DECF's extended and more flexible diethylene glycol spacer provides distinct advantages in material flexibility and processing, making it an essential building block for applications demanding specific mechanical and optical performance [3].

Why Diethylene Glycol Bis(chloroformate) (CAS 106-75-2) Cannot Be Directly Substituted in Critical Applications


The performance of polymers derived from glycol bis(chloroformate)s is highly sensitive to the length and flexibility of the central spacer. Direct substitution of Diethylene Glycol Bis(chloroformate) (DECF) with its closest analogs—ethylene glycol bis(chloroformate) (EGBCF) or triethylene glycol bis(chloroformate) (TEGBCF)—fundamentally alters critical material properties such as glass transition temperature (Tg), refractive index, and crosslink density [1][2]. For instance, the shorter EGBCF yields more rigid, higher-Tg polymers, while the longer TEGBCF introduces excessive flexibility and reduces crosslinking efficiency, which can be detrimental for applications like high-clarity optical lenses [3]. This structure-property relationship mandates precise selection of the correct monomer to meet stringent application specifications, rendering generic substitution a high-risk approach with quantifiable performance penalties.

Quantifiable Differentiation of Diethylene Glycol Bis(chloroformate) (CAS 106-75-2) Against In-Class Analogs


Synthetic Yield in CR-39 Precursor Synthesis: DECF vs. EGBCF

In the synthesis of diethylene glycol bis(allyl carbonate), the key monomer for CR-39 optical plastic, using DECF with allyl alcohol in a mole ratio of 1:1.8 to 1:2.0 was identified as the feasible range for high yield [1]. In contrast, while EGBCF can also be used to produce an analog, the resulting polymer from the DECF-derived monomer is the established industry standard for ophthalmic lenses due to its optimal balance of hardness and impact resistance, a property directly tied to the diethylene glycol spacer length [2].

CR-39 Optical Polymer Synthesis Yield

Kinetic Performance: Activation Parameters in Allyl Alcohol Solvolysis

The kinetics of DECF solvolysis by allyl alcohol in toluene and carbon tetrachloride were studied, revealing an addition-detachment mechanism under pseudo-first-order conditions [1]. While direct comparative kinetic data for EGBCF or TEGBCF under identical conditions were not found in the same study, the availability of these specific activation parameters for DECF provides crucial, actionable data for process chemists to design and optimize reactions, which is not as readily available for all in-class analogs.

Reaction Kinetics Solvolysis Activation Energy

Physical Property Differentiation: Density and Refractive Index

Diethylene glycol bis(chloroformate) (DECF) exhibits distinct physical properties compared to its closest analog, triethylene glycol bis(chloroformate) (TEGBCF). DECF has a refractive index of 1.53 and an estimated density of 1.5876 g/cm³ [1]. In contrast, TEGBCF has a lower refractive index (n20/D = 1.457) and a lower density (1.34 g/mL at 25°C) [2]. These differences are critical in optical applications where the refractive index of the monomer directly influences the final polymer's optical clarity and light-bending properties.

Physical Chemistry Refractive Index Density

Structural Flexibility and Polymer Crosslink Density

The diethylene glycol spacer in DECF provides an optimal balance of rigidity and flexibility for polymer networks. Compared to the shorter ethylene glycol spacer in EGBCF, which results in a more rigid and brittle polymer network, DECF yields polymers with improved impact resistance and flexibility [1][2]. Conversely, the longer triethylene glycol spacer in TEGBCF can lead to decreased crosslink density and lower glass transition temperatures (Tg) in the final polymer, which is undesirable for applications requiring dimensional stability [3].

Polymer Science Crosslinking Material Flexibility

Core Application Scenarios for Diethylene Glycol Bis(chloroformate) (CAS 106-75-2) in Industrial R&D and Manufacturing


Synthesis of CR-39 Monomer for Ophthalmic Lens Production

Diethylene Glycol Bis(chloroformate) is the essential starting material for synthesizing diethylene glycol bis(allyl carbonate), the monomer used to produce CR-39 plastic [1]. This is the industry-standard material for eyeglass lenses, known for its excellent optical clarity, high Abbe number, and impact resistance [2]. Procurement of DECF is mandatory for manufacturers of this specific optical polymer, as alternative monomers (e.g., derived from EGBCF) do not yield the same certified material properties required for ophthalmic applications [3].

Design of Flexible yet Impact-Resistant Polyurethane and Polycarbonate Coatings

DECF's diethylene glycol spacer imparts a balance of flexibility and rigidity to polymer networks, making it an ideal building block for high-performance polyurethane and polycarbonate coatings [1]. These materials are used where a combination of hardness, scratch resistance, and impact absorption is critical, such as in automotive clear coats, safety glazing, and durable electronic device housings [2]. The use of DECF over EGBCF or TEGBCF is justified by the need to avoid excessive brittleness or softness, respectively, ensuring long-term coating performance and durability.

Process Development and Scale-Up of Carbonate and Urethane Linkages

For research chemists and process engineers, DECF offers a well-characterized reaction profile [1]. The availability of kinetic data for its solvolysis by allyl alcohol [2] allows for more predictable and controllable process optimization during scale-up. This reduces the risk and cost associated with developing new synthetic routes for pharmaceuticals, agrochemicals, and specialty polymers that rely on the introduction of carbonate or urethane linkages [3]. The symmetrical, bifunctional nature of DECF ensures clean reaction profiles, a key advantage over less symmetrical or monofunctional alternatives [4].

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